molecular formula C11H13F2NO B1418314 N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline CAS No. 1156168-85-2

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline

Cat. No. B1418314
M. Wt: 213.22 g/mol
InChI Key: FLXVTCBWQPOPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline is a chemical compound with the following properties:



  • Molecular Formula : C₁₁H₁₃F₂NO

  • Molecular Weight : 213.22 g/mol

  • CAS Number : 1156168-85-2



Molecular Structure Analysis

The molecular structure of N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline consists of the following components:



  • A cyclopropylmethyl group attached to the nitrogen atom.

  • A difluoromethoxy group (–OCH₂F) attached to the aromatic ring.

  • An aniline moiety (–NH₂) as part of the aromatic ring.



Physical And Chemical Properties Analysis

Here are some relevant properties:



  • Melting Point : Not specified in the available data.

  • Solubility : The compound’s solubility in various solvents (e.g., water, organic solvents) requires investigation.

  • Stability : Assessing its stability under different conditions (temperature, light, etc.) is essential.


Scientific Research Applications

Synthesis and Structural Applications

  • Design of Novel Dendrimers : N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline has been used in the synthesis of novel dendrimers, which are important for creating materials with specific molecular architectures. These dendrimers have potential applications in nanotechnology and material science due to their ability to self-assemble into nano-aggregates (Morar et al., 2018).

  • Chemical Synthesis Processes : This compound has been utilized in an efficient scale-up synthesis of BMS-665053, a potent and selective corticotropin-releasing factor-1 receptor antagonist. The process involved a direct bis-ortho-chlorination step, showcasing the compound’s utility in complex chemical syntheses (Li et al., 2012).

Materials Science and Engineering

  • Electroactive Materials : This aniline derivative has been instrumental in creating novel siliceous materials with electroactive properties. These properties are critical in applications like sensors and electronic devices (Guo et al., 2007).

  • Conducting Polymers : Research has shown its relevance in the formation of conducting polymers, which are significant in the field of electronics and renewable energy technologies. These polymers can be applied in areas like solar cells and electronic displays (Gospodinova & Terlemezyan, 1998).

Chemistry and Corrosion Inhibition

  • Corrosion Inhibition : The compound has been used in studies exploring corrosion inhibition on metals, highlighting its potential in protecting materials against chemical degradation (Daoud et al., 2014).

Safety And Hazards

Safety considerations are vital:



  • Toxicity : Investigate its toxicity profile, especially if it’s intended for pharmaceutical use.

  • Handling : Proper handling procedures, protective equipment, and storage conditions are crucial.

  • Environmental Impact : Assess its impact on the environment.


Future Directions

Research avenues for N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline include:



  • Synthetic Optimization : Develop efficient synthetic routes.

  • Biological Studies : Investigate its biological activity and potential applications.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance desired properties.

  • Drug Development : If applicable, explore its potential as a drug candidate.


properties

IUPAC Name

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-11(13)15-10-5-3-9(4-6-10)14-7-8-1-2-8/h3-6,8,11,14H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXVTCBWQPOPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline
Reactant of Route 3
Reactant of Route 3
N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline
Reactant of Route 4
Reactant of Route 4
N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline
Reactant of Route 5
Reactant of Route 5
N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline
Reactant of Route 6
Reactant of Route 6
N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.